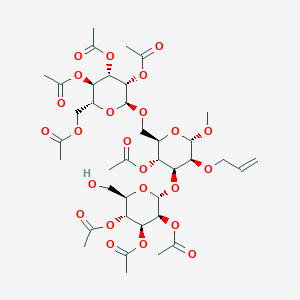![molecular formula C13H7BrCl6 B590214 5-(2-Bromophenyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene CAS No. 36483-55-3](/img/structure/B590214.png)
5-(2-Bromophenyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(2-Bromophenyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene” is a complex organic molecule. It contains a bicyclic heptene ring, which is a seven-membered ring with one double bond. The molecule also has a bromophenyl group attached to it, which is a phenyl ring (a variant of benzene) with a bromine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a complex three-dimensional shape due to the presence of the bicyclic ring and the bromophenyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the double bond in the heptene ring and the bromine atom in the bromophenyl group. These could potentially be sites of addition reactions or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its boiling point, melting point, solubility in various solvents, and reactivity with other chemicals .Wissenschaftliche Forschungsanwendungen
Environmental Presence and Toxicity of Halogenated Compounds
Halogenated organic compounds, including those with bromine and chlorine substituents, are widely studied for their environmental persistence and potential toxic effects. Compounds like polybrominated diphenyl ethers (PBDEs) and polychlorinated biphenyls (PCBs) serve as examples of organohalogen compounds with widespread environmental impact. These substances have been scrutinized for their role as flame retardants, their persistence in the environment, accumulation in biotic systems, and potential neurotoxic and endocrine-disrupting effects (Vuong et al., 2020). Moreover, the occurrence and toxicity of antimicrobial triclosan, a chlorinated phenolic compound, highlight concerns regarding the environmental fate of halogenated compounds and their transformation into potentially more toxic derivatives (Bedoux et al., 2012).
Synthesis and Application of Halogenated Compounds
Research into the synthesis of halogenated biphenyls, such as 2-Fluoro-4-bromobiphenyl, showcases the methodologies employed in creating structurally complex organohalogen compounds. These synthetic approaches, involving cross-coupling reactions and diazotization, underpin the manufacturing processes for pharmaceuticals and materials with specific functional properties (Qiu et al., 2009).
Environmental Remediation and Management
The persistence of halogenated compounds in the environment necessitates innovative remediation strategies. Research on the degradation and removal of PCBs, for example, includes approaches like microbial degradation, chemical dehalogenation, and adsorption techniques using activated carbon. Emerging methods, such as supercritical water oxidation and nanoscale zero-valent iron-based reductive dehalogenation, offer new avenues for addressing the contamination by halogenated organic pollutants (Jing et al., 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(2-bromophenyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrCl6/c14-8-4-2-1-3-6(8)7-5-11(17)9(15)10(16)12(7,18)13(11,19)20/h1-4,7H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQZQQQNZBNZHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C3=CC=CC=C3Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrCl6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

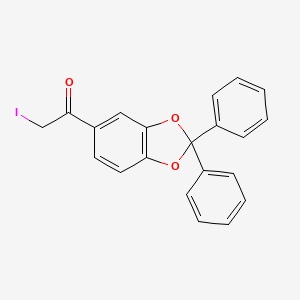

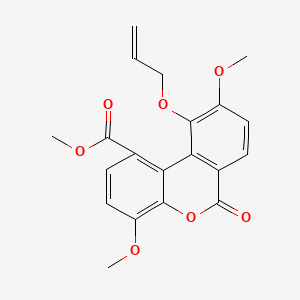
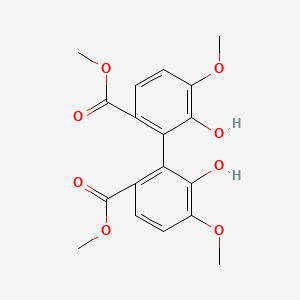
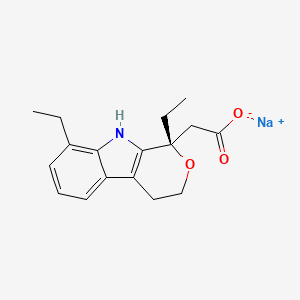

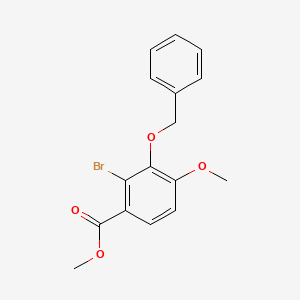

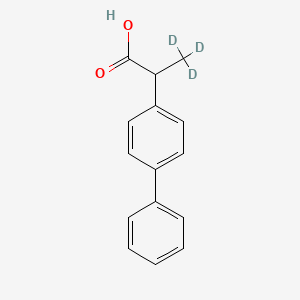
![4-{(1Z)-1-[4-(2-Azidoethoxy)phenyl]-2-phenylbut-1-en-1-yl}phenol](/img/structure/B590152.png)
